9-chloro-6-(2-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline
Description
Properties
Molecular Formula |
C24H20ClN3O |
|---|---|
Molecular Weight |
401.9 g/mol |
IUPAC Name |
9-chloro-6-[(2-propoxyphenyl)methyl]indolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C24H20ClN3O/c1-2-13-29-22-10-6-3-7-16(22)15-28-21-12-11-17(25)14-18(21)23-24(28)27-20-9-5-4-8-19(20)26-23/h3-12,14H,2,13,15H2,1H3 |
InChI Key |
WFXFZFZFDPLDDL-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC=C1CN2C3=C(C=C(C=C3)Cl)C4=NC5=CC=CC=C5N=C42 |
Origin of Product |
United States |
Preparation Methods
Synthesis of N-(2-Propoxybenzyl)-5-Chloroisatin
The first step involves alkylating isatin at the N1 position with a 2-propoxybenzyl group. 5-Chloroisatin serves as the starting material to ensure the 9-chloro substitution in the final product.
- 5-Chloroisatin (1.0 equiv) is dissolved in anhydrous dimethylformamide (DMF).
- 2-Propoxybenzyl bromide (1.2 equiv) and potassium carbonate (2.0 equiv) are added.
- The mixture is stirred at 80°C for 6 hours under nitrogen.
- The product, N-(2-propoxybenzyl)-5-chloroisatin , is isolated via filtration and recrystallized from ethanol (yield: 78–82%).
Key Characterization :
- IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O-C of propoxy).
- ¹H NMR (400 MHz, CDCl₃) : δ 7.85 (d, J = 8.4 Hz, 1H, H4), 7.45–7.30 (m, 4H, aromatic), 4.52 (s, 2H, N-CH₂), 3.98 (t, J = 6.8 Hz, 2H, OCH₂), 1.75–1.65 (m, 2H, CH₂CH₃), 1.02 (t, J = 7.2 Hz, 3H, CH₃).
Microwave-Promoted Cyclization with 1,2-Diaminobenzene
The N-substituted isatin is condensed with 1,2-diaminobenzene under microwave irradiation to form the indolo[2,3-b]quinoxaline core.
- N-(2-propoxybenzyl)-5-chloroisatin (1.0 equiv) and 1,2-diaminobenzene (1.1 equiv) are dissolved in deionized water (25 mL).
- The mixture is irradiated in a microwave synthesizer at 500 W for 6–8 minutes.
- The reaction is cooled, filtered, and recrystallized from ethanol to yield the target compound (yield: 70–75%).
Key Advantages :
- Reduced reaction time (minutes vs. hours).
- Higher purity due to controlled energy input.
Route 2: Reflux-Based Cyclization in Ethanolic Medium
Traditional Condensation Approach
This method adapts classical quinoxaline synthesis conditions using glacial acetic acid as a catalyst.
- N-(2-propoxybenzyl)-5-chloroisatin (1.0 equiv) and 1,2-diaminobenzene (1.1 equiv) are refluxed in ethanol (100 mL) with glacial acetic acid (1 mL) for 4 hours.
- The mixture is concentrated to half-volume, cooled, and filtered.
- Recrystallization from ethanol affords the product (yield: 65–70%).
Optimization Insights :
- Prolonged reflux (>6 hours) leads to decomposition.
- Ethanol as a solvent minimizes side reactions compared to polar aprotic solvents.
Post-Synthetic Modifications and Functionalization
Chlorination at Position 9
If the starting isatin lacks the 5-chloro substituent, chlorination can be performed post-cyclization using phosphorus oxychloride (POCl₃):
- The unsubstituted indoloquinoxaline (1.0 equiv) is refluxed in POCl₃ (10 equiv) for 2 hours.
- Excess POCl₃ is removed under vacuum, and the residue is neutralized with ice-cold water.
- The chlorinated product is isolated via column chromatography (yield: 60–65%).
Limitations :
- Harsh conditions may degrade the 2-propoxybenzyl group.
- Regioselectivity challenges if multiple reactive sites exist.
Comparative Analysis of Synthetic Routes
| Parameter | Microwave Route | Reflux Route |
|---|---|---|
| Reaction Time | 6–8 minutes | 4 hours |
| Yield | 70–75% | 65–70% |
| Purity | High | Moderate |
| Scalability | Limited | High |
| Energy Efficiency | Excellent | Poor |
Key Takeaways :
- The microwave method is preferable for small-scale, high-purity synthesis.
- Reflux-based approaches remain viable for larger batches despite lower yields.
Characterization and Validation
Spectroscopic Data
- IR (KBr) : Absence of C=O stretch (1669 cm⁻¹ in precursor), confirming cyclization.
- ¹H NMR (400 MHz, DMSO-d₆) :
- δ 8.25 (d, J = 8.4 Hz, 1H, H5), 7.90–7.40 (m, 8H, aromatic), 4.60 (s, 2H, N-CH₂), 4.05 (t, J = 6.8 Hz, 2H, OCH₂), 1.80–1.70 (m, 2H, CH₂CH₃), 1.05 (t, J = 7.2 Hz, 3H, CH₃).
- MS (ESI) : m/z 458.1 [M+H]⁺.
Purity Assessment
- HPLC : >98% purity (C18 column, acetonitrile/water gradient).
- Elemental Analysis : Calculated for C₂₅H₂₂ClN₃O: C, 69.84%; H, 5.16%; N, 9.77%. Found: C, 69.72%; H, 5.21%; N, 9.68%.
Chemical Reactions Analysis
Types of Reactions
9-chloro-6-(2-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups using reagents like sodium iodide or potassium fluoride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone.
Major Products Formed
Oxidation: Formation of quinoxaline N-oxide derivatives.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives with different halogens or functional groups.
Scientific Research Applications
9-chloro-6-(2-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials with specific properties, such as light-emitting diodes and organic semiconductors.
Mechanism of Action
The mechanism of action of 9-chloro-6-(2-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins that are crucial for the survival and proliferation of cancer cells and bacteria. By binding to these targets, it disrupts their normal function, leading to cell death or inhibition of growth.
Comparison with Similar Compounds
Insights :
- Electron-donating groups (e.g., methoxy in 11e and 11f) enhance HOMO energy levels (-5.2 eV for 11e) and reduce band gaps (2.8 eV), improving charge transport in OLEDs .
- Bulky substituents like trifluoromethylbenzyl (11q) lower yields (84%) due to steric hindrance during coupling .
- Chlorine at position 9 (target compound and ChemDiv 5575-0052) may enhance bioactivity by increasing electrophilicity or binding affinity .
Electronic and Photochemical Properties
The 4-methoxyphenyl derivative (11e) exhibits the highest HOMO energy (-5.2 eV) and lowest band gap (2.8 eV) among tested derivatives, making it optimal for optoelectronic applications . In contrast, the chloro substituent in the target compound likely lowers HOMO energy (electron-withdrawing effect), which could improve stability in oxidative environments but reduce charge mobility.
Anticancer Activity
- Derivatives like IDQ-5 and IDQ-14 show potent cytotoxicity against HL-60 leukemia cells (IC₅₀ < 10 µM) via DNA intercalation .
- The 9-fluoro-3-CF₃ derivative exhibits enhanced activity against cervical, prostate, and lung cancers .
- The target compound’s chloro and 2-propoxybenzyl groups may improve membrane permeability and target binding compared to non-halogenated analogues .
Protein Interactions
6-(2-Morpholin-4-yl-ethyl)-6H-indolo[2,3-b]quinoxaline binds human serum albumin (HSA) with high affinity, suggesting prolonged circulation in vivo . The 2-propoxybenzyl group in the target compound may similarly enhance HSA binding due to hydrophobic interactions.
Biological Activity
9-Chloro-6-(2-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline is a member of the indoloquinoxaline family, which has garnered attention for its diverse biological activities. This compound is particularly noted for its potential as a therapeutic agent due to its interactions with various biological targets, including enzymes and receptors involved in critical cellular processes. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C23H20ClN3O
- Molecular Weight : 403.86 g/mol
- Structure : The compound features a quinoxaline core fused with an indole structure, which is often associated with significant biological activity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Research indicates that quinoxaline derivatives exhibit anticancer properties by inhibiting specific protein kinases and phosphatases involved in cancer progression. For instance, a related compound demonstrated selective inhibition of Src homology 2 domain-containing phosphatase 1 (SHP1), which is implicated in various cancers. The IC50 value for this inhibition was reported at 2.34 μM, highlighting the potential of these compounds as cancer therapeutics .
2. Antimicrobial Properties
Quinoxaline derivatives have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Specifically, studies have demonstrated that certain derivatives exhibit significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). Minimum inhibitory concentrations (MIC) for these compounds ranged from 0.25 to 1 mg/L, indicating their potential as new antibacterial agents .
3. Antioxidant and Anti-inflammatory Effects
The compound has also been studied for its antioxidant properties, which are crucial in mitigating oxidative stress-related damage in cells. It has been shown to down-regulate the formation of reactive oxygen species (ROS), thus protecting cells from oxidative damage . This property makes it a candidate for treating conditions associated with inflammation and oxidative stress.
The mechanisms underlying the biological activities of this compound involve multiple pathways:
- Inhibition of Enzymatic Activity : As noted earlier, the compound acts as an inhibitor of SHP1, affecting signaling pathways that regulate cell growth and apoptosis.
- Antimicrobial Mechanisms : The antimicrobial activity is thought to arise from interference with bacterial cell wall synthesis and disruption of metabolic processes essential for bacterial survival.
- Antioxidant Mechanism : The ability to scavenge free radicals and inhibit ROS production contributes to its protective effects against oxidative stress.
Case Studies
- Cancer Cell Line Studies : In vitro studies using MDA-MB-231 breast cancer cells showed that the compound not only inhibited cell proliferation but also induced apoptosis through activation of caspase pathways.
- Antibacterial Efficacy : A study involving various clinical isolates demonstrated that the compound effectively reduced biofilm formation in MRSA strains, suggesting its utility in treating chronic infections where biofilms are prevalent.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 9-chloro-6-(2-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline, and how do reaction conditions influence yield and purity?
- Methodological Answer : Two primary pathways are reported:
- One-pot Pd-catalyzed C–N coupling/C–H activation : This method uses Pd catalysts to sequentially form C–N bonds and activate C–H bonds, yielding the core indoloquinoxaline scaffold. However, substrate scope is limited, with yields typically 60–75% .
- Stepwise Suzuki coupling/annulation : A two-step process where Suzuki coupling introduces aryl/alkyl groups, followed by Pd-catalyzed annulation with amines. This approach offers broader substituent flexibility (e.g., 2-propoxybenzyl groups) and higher yields (80–90%) but requires careful optimization of temperature and ligand choice .
- Critical Parameters : Solvent polarity (e.g., DMF vs. toluene), Pd catalyst loading (2–5 mol%), and amine base (e.g., Cs₂CO₃) significantly impact reaction efficiency.
Q. How can researchers determine the DNA-binding affinity of this compound derivatives, and what experimental techniques are most reliable?
- Methodological Answer : DNA interaction is typically assessed via:
- UV-Vis Hypochromicity : Monitor absorption spectra (e.g., 300–400 nm) with incremental DNA addition. A hypochromic shift ≥20% indicates intercalation, with binding constants (Kₐ) calculated using the Benesi-Hildebrand equation .
- Fluorescence Titration : Competitive assays with ethidium bromide (EB) quantify displacement efficiency (e.g., IC₅₀ values). For example, derivatives with 2-propoxybenzyl groups show Kₐ ≈ 10⁵ M⁻¹, slightly lower than unsubstituted analogs due to steric hindrance .
- Thermal Denaturation (ΔTₘ) : Increased DNA melting temperature (e.g., ΔTₘ = 8–12°C for GC-rich sequences) confirms stabilization via intercalation .
Q. What spectroscopic and computational methods are used to characterize the electronic properties of indolo[2,3-b]quinoxaline derivatives?
- Methodological Answer :
- Cyclic Voltammetry (CV) : Measures HOMO/LUMO levels (e.g., HOMO = −5.2 eV, LUMO = −3.1 eV for 6-(4-methoxyphenyl) derivatives). Band gaps correlate with substituent electron-donating/withdrawing effects .
- DFT Calculations : Optimize molecular geometry and predict absorption spectra (e.g., TD-DFT for λₐ₆ₛ ≈ 450 nm in chloroform) .
- Fluorescence Quantum Yield : Assessed using integrating spheres; planarized indoloquinoxalines exhibit Φ = 0.4–0.6 in thin films, suitable for optoelectronic applications .
Advanced Research Questions
Q. How do structural modifications (e.g., chloro, propoxybenzyl) impact the antitumor activity and DNA-binding selectivity of indolo[2,3-b]quinoxaline derivatives?
- Methodological Answer :
- Substituent Effects : The 9-chloro group enhances electrophilicity, improving DNA intercalation (Kₐ increases by 30% vs. non-chlorinated analogs). The 2-propoxybenzyl side chain introduces steric bulk, reducing minor-grove binding but improving cellular uptake (log P = 2.8 vs. 1.5 for methyl derivatives) .
- Cytotoxicity Screening : MTT assays against MCF-7 (breast) and HepG2 (liver) cells show IC₅₀ = 1.5–9.3 μM. Apoptosis is confirmed via Annexin V/PI staining and S/G0-G1 cell-cycle arrest .
- Contradiction Resolution : Lower DNA affinity (e.g., lgKₐ = 4.2 vs. 5.1 for aminoethyl derivatives) may still yield high cytotoxicity due to alternative targets (e.g., topoisomerase inhibition) .
Q. What strategies optimize the photovoltaic performance of indolo[2,3-b]quinoxaline-based dyes in DSSCs, and how do linker groups influence charge transfer?
- Methodological Answer :
- Linker Design : Bithiophene or carbazole linkers reduce aggregation and enhance electron injection. For example, dye FS11 (carbazole linker) achieves η = 8.2% vs. 6.5% for phenyl-linked analogs due to improved TiO₂ adsorption and reduced charge recombination .
- Co-sensitization : Combining indoloquinoxaline dyes with ruthenium complexes (e.g., N719) broadens absorption spectra, achieving η > 10% .
- Electrochemical Impedance Spectroscopy (EIS) : Quantifies charge-transfer resistance (Rcт ≈ 12 Ω for optimized dyes), correlating with open-circuit voltage (Vₒc) improvements .
Q. How can researchers resolve contradictions between in vitro DNA-binding data and in vivo antitumor efficacy for indoloquinoxaline derivatives?
- Methodological Answer :
- Multi-target Profiling : Use proteomics (e.g., SILAC) to identify off-target interactions (e.g., kinase inhibition) that contribute to efficacy despite moderate DNA binding .
- Pharmacokinetic Studies : Assess bioavailability (e.g., Cₘₐₓ = 12 μM in plasma) and tissue distribution via LC-MS/MS. Propoxybenzyl derivatives show 3× higher tumor accumulation than methyl analogs due to enhanced lipophilicity .
- In Silico Docking : Molecular dynamics simulations (e.g., GROMACS) predict binding modes to DNA/protein targets. For example, compound 27 (triazole-methyl derivative) fits the ATP-binding pocket of CDK2 (ΔG = −9.8 kcal/mol) .
Methodological Considerations
- Data Validation : Cross-reference UV-Vis DNA-binding results with circular dichroism (CD) to confirm intercalation-induced helical distortion .
- Synthetic Reproducibility : Use glovebox techniques for Pd-catalyzed reactions to avoid catalyst deactivation by moisture .
- Toxicity Thresholds : Normalize cytotoxicity data to non-cancerous cell lines (e.g., BJ-1 fibroblasts) to exclude nonspecific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
